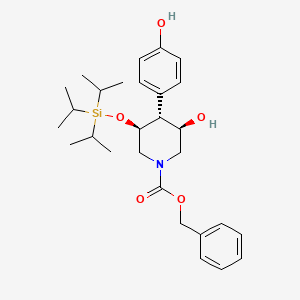

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate

説明

Historical Context and Discovery

The development of complex piperidine derivatives traces its origins to the early 20th century when researchers first recognized the therapeutic potential of six-membered nitrogen-containing heterocycles. Piperidine itself, with molecular formula (CH2)5NH, emerged as a fundamental building block in pharmaceutical chemistry, leading to the systematic exploration of substituted variants. The historical progression toward stereoselective synthesis of piperidine derivatives gained momentum in the 1970s and 1980s as chemists developed increasingly sophisticated methods for controlling absolute stereochemistry during ring formation and functionalization. The incorporation of silyl protecting groups, particularly triisopropylsilyl moieties, became prevalent in the 1990s as synthetic chemists sought to achieve chemoselective transformations while preserving sensitive hydroxyl functionalities.

Recent advances in asymmetric synthesis have enabled the precise construction of compounds like (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate through sophisticated cascade reactions and stereocontrolled cyclization processes. The development of such complex structures reflects the evolution of synthetic methodology from simple cyclization reactions to multi-step sequences that can install multiple stereocenters with high fidelity. Contemporary research has demonstrated that piperidine derivatives can be synthesized through various approaches including reductive amination, multicomponent reactions, and intramolecular cyclization cascades, each offering unique advantages for accessing specific stereochemical arrangements. The benzyl carboxylate functionality represents a particularly elegant protecting group strategy that allows for selective deprotection under mild conditions while providing enhanced stability during synthetic manipulations.

Significance in Organic and Medicinal Chemistry

The significance of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate in organic chemistry stems from its sophisticated molecular architecture that demonstrates advanced synthetic capabilities and its potential utility as a synthetic intermediate. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals. The specific stereochemical arrangement of this compound, featuring the (3R,4R,5S) configuration, provides insights into how stereochemistry influences molecular recognition and biological activity. The presence of multiple functional groups, including hydroxyl moieties, aromatic substitution, and silyl protection, creates opportunities for diverse chemical transformations and structure-activity relationship studies.

In medicinal chemistry, compounds with similar structural features have demonstrated significant therapeutic potential across multiple therapeutic areas. Research has shown that substituted piperidines exhibit activity against monoamine oxidase enzymes, with structural modifications at various positions influencing selectivity and potency. The 4-hydroxyphenyl substituent present in this compound is particularly noteworthy, as similar aromatic substitutions have been associated with enhanced binding affinity to biological targets and improved pharmacological profiles. The triisopropylsilyl protecting group serves not only as a synthetic tool but also as a potential prodrug functionality that could be hydrolyzed in biological systems to reveal the active hydroxyl group. The benzyl carboxylate moiety provides additional structural diversity and may contribute to improved pharmacokinetic properties through enhanced membrane permeability and metabolic stability.

Nomenclature and Classification

The systematic nomenclature of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds with multiple substituents and stereocenters. The base structure is identified as piperidine, a six-membered saturated nitrogen heterocycle, which serves as the fundamental framework for systematic naming. The stereochemical descriptors (3R,4R,5S) specify the absolute configuration at carbons 3, 4, and 5 of the piperidine ring, indicating the spatial arrangement of substituents that defines the compound's three-dimensional structure. The hydroxyl group at position 3 is designated as a hydroxy substituent, while the 4-hydroxyphenyl group at position 4 represents a substituted aromatic moiety that introduces additional complexity to the molecular structure.

The triisopropylsilyl group attached to the hydroxyl at position 5 is systematically named as ((triisopropylsilyl)oxy), reflecting its function as a silyl ether protecting group. This nomenclature clearly indicates both the chemical nature of the protecting group and its point of attachment to the piperidine framework. The benzyl carboxylate functionality at the nitrogen atom is designated as the 1-carboxylate, with the benzyl portion specifying the ester component. This systematic approach to nomenclature ensures unambiguous identification of the compound while providing insight into its structural features and potential synthetic accessibility. Related compounds in chemical databases, such as benzyl piperidine-1-carboxylate with CAS number 3742-91-4, demonstrate similar naming conventions for simpler structures within this chemical class.

| Structural Component | Systematic Name | Functional Group Type | Position |

|---|---|---|---|

| Base ring | Piperidine | Saturated nitrogen heterocycle | Core structure |

| Hydroxyl substituent | 3-hydroxy | Alcohol | Position 3 |

| Aromatic substituent | 4-(4-hydroxyphenyl) | Substituted phenyl | Position 4 |

| Protected hydroxyl | 5-((triisopropylsilyl)oxy) | Silyl ether | Position 5 |

| Carboxylate ester | Benzyl 1-carboxylate | Ester protecting group | Nitrogen atom |

| Stereochemistry | (3R,4R,5S) | Absolute configuration | Carbons 3, 4, 5 |

Position within Piperidine Derivative Family

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate occupies a unique position within the extensive family of piperidine derivatives, representing a highly functionalized example that incorporates multiple structural motifs found across various pharmaceutical and synthetic applications. The compound can be classified as a member of the hydroxylated piperidine subfamily, which includes structures such as (3R,4S,5S)-piperidine-3,4,5-triol and related polyhydroxylated analogs that have demonstrated significant biological activity. The presence of the 4-hydroxyphenyl substituent places this compound within the phenyl-substituted piperidine category, a group that includes numerous pharmaceutical agents with diverse therapeutic applications ranging from antipsychotic medications to opioid analgesics.

The triisopropylsilyl protecting group represents a sophisticated synthetic modification that distinguishes this compound from simpler piperidine derivatives while providing enhanced stability and synthetic versatility. Comparison with related structures such as (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol reveals the structural relationship between protected and unprotected forms, with the benzyl carboxylate modification at the nitrogen center providing additional functional group diversity. The stereochemical complexity of the (3R,4R,5S) configuration positions this compound among the most sophisticated members of the piperidine family, requiring advanced synthetic methodologies for its preparation and demonstrating the evolution of piperidine chemistry toward increasingly complex molecular architectures.

| Piperidine Subfamily | Representative Compounds | Key Structural Features | Typical Applications |

|---|---|---|---|

| Simple piperidines | Piperidine, N-methylpiperidine | Basic six-membered ring | Building blocks, solvents |

| Hydroxylated piperidines | (3R,4S,5S)-piperidine-3,4,5-triol | Multiple hydroxyl groups | Glycosidase inhibitors |

| Phenyl-substituted | 4-phenylpiperidine analogs | Aromatic substituents | Pharmaceutical intermediates |

| Carboxylate derivatives | Benzyl piperidine-1-carboxylate | Ester protecting groups | Synthetic intermediates |

| Silyl-protected | Triisopropylsilyl derivatives | Silyl ether protection | Advanced synthetic targets |

| Polysubstituted complex | Target compound | Multiple functional groups | Research applications |

The compound's position within the broader landscape of nitrogen heterocycles reflects the continuous evolution of medicinal chemistry toward increasingly sophisticated molecular architectures that can achieve precise biological selectivity through controlled three-dimensional presentation of pharmacophoric elements. Recent research has demonstrated that piperidine derivatives can be accessed through various synthetic approaches including multicomponent reactions, cascade cyclizations, and stereoselective transformations, with each methodology offering unique advantages for constructing specific substitution patterns. The benzyl carboxylate functionality provides additional synthetic flexibility while serving as a potential prodrug moiety that could enhance the compound's pharmaceutical properties through improved solubility, stability, or bioavailability characteristics.

特性

IUPAC Name |

benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGXIVKBPLQMD-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735134 | |

| Record name | Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873945-27-8 | |

| Record name | Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method A: Stereoselective Cyclization and Functionalization

This approach involves initial synthesis of a chiral piperidine precursor, followed by selective hydroxylation and silyl protection.

| Step | Reaction | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Stereoselective cyclization | Acid or base catalysis | Chiral auxiliaries or chiral catalysts | Ensures correct stereochemistry at C3, C4, and C5 |

| 2 | Hydroxylation at C3 | Stereoselective hydroxylation | OsO₄ or other oxidants | Achieves stereospecific hydroxyl group introduction |

| 3 | Benzylation of nitrogen | Nucleophilic substitution | Benzyl halides | Attaches benzyl group at N1 |

| 4 | Silyl protection of hydroxyl | Silyl chloride reagents | Triisopropylsilyl chloride (TIPS-Cl) | Protects hydroxyl as TIPS ether |

Research Findings:

The synthesis reported in PMC (reference) utilized a Michael-type reaction to generate intermediates, followed by cyclization and subsequent hydroxylation, with stereoselectivity controlled via chiral catalysts. The use of TIPS-Cl provided selective protection of the hydroxyl group at C5, preventing side reactions during subsequent steps.

Method B: Silyl-Directed Synthesis with Hydroxylation and Benzylation

This method emphasizes the use of silyl groups to direct stereoselective hydroxylation and facilitate subsequent functionalization.

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Formation of piperidine core | Cyclization or ring closure | Suitable precursors | Achieves stereochemistry at C3, C4, C5 |

| 2 | Hydroxylation at C3 | Stereoselective hydroxylation | Oxidants (e.g., OsO₄) | Stereoselective addition to double bonds or via chiral catalysts |

| 3 | Silyl ether formation | Silyl chloride + base | TIPS-Cl, imidazole | Protects hydroxyls, enhances stability |

| 4 | Benzylation of nitrogen | Benzyl bromide or chloride | Base (e.g., NaH) | Forms N-benzyl derivative |

Research Findings:

The synthesis described in the Smolecule database (reference) highlights the importance of silyl groups in controlling stereochemistry during hydroxylation. The TIPS group not only protects the hydroxyl but also influences the stereochemical outcome of subsequent reactions, leading to high stereoselectivity.

Method C: Sequential Functionalization via Cross-Coupling and Protection

This approach involves initial synthesis of a protected piperidine, followed by selective hydroxylation and benzylation.

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of protected piperidine | Cyclization | Chiral catalysts or auxiliaries | Ensures stereochemistry |

| 2 | Hydroxylation at C4 | Catalytic oxidation | OsO₄ or similar | Achieves regio- and stereoselectivity |

| 3 | Silyl protection | TIPS-Cl | Base (imidazole) | Protects hydroxyl group |

| 4 | Benzylation at N1 | Benzyl halide | Base | Final functionalization |

Research Findings:

Studies indicate that regioselective hydroxylation is critical, often achieved through catalytic oxidation under controlled conditions to prevent over-oxidation or side reactions. The use of silyl protecting groups is vital in multi-step syntheses to prevent undesired reactions at hydroxyl sites.

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Stereochemical Control | Typical Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Cyclization, hydroxylation, benzylation | Chiral catalysts/auxiliaries | OsO₄, TIPS-Cl, benzyl halides | High stereoselectivity | Multi-step, sensitive conditions |

| B | Silyl-directed hydroxylation | Silyl groups influence stereochemistry | TIPS-Cl, oxidants | Good stereocontrol | Requires precise conditions |

| C | Sequential functionalization | Regioselective hydroxylation | Catalysts, protecting groups | Modular approach | Potential for side reactions |

Research Findings and Notes

- Stereoselectivity : Achieved primarily through chiral catalysts, auxiliaries, or directing groups such as silyl ethers.

- Protecting Groups : Triisopropylsilyl groups are favored for their stability and ease of removal, facilitating selective reactions at hydroxyl sites.

- Reaction Conditions : Mild oxidants like OsO₄ are preferred for hydroxylation to ensure regio- and stereoselectivity, while inert atmospheres prevent oxidation of sensitive intermediates.

- Yield Optimization : Adjusting equivalents of reagents (e.g., benzhydrol) and solvent choice (e.g., acetonitrile instead of methanol) can improve yields, as observed in related syntheses.

化学反応の分析

Types of Reactions

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl and hydroxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Neuropharmacology

Research indicates that compounds similar to (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate exhibit high affinity for neurotransmitter transporters. Specifically, studies have shown that such compounds can inhibit the uptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), suggesting their potential use in treating disorders like depression and attention deficit hyperactivity disorder (ADHD) .

Analgesic Properties

The compound has been evaluated for its analgesic effects. Research into piperidine derivatives has demonstrated that modifications to the piperidine structure can enhance pain relief properties while minimizing side effects associated with traditional analgesics .

Antidepressant Activity

The introduction of hydroxyl groups in the structure has been linked to increased antidepressant activity. This modification enhances binding affinity to serotonin receptors, which is crucial for developing new antidepressant medications .

Synthesis and Characterization

The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions including:

- Formation of the Piperidine Ring : Utilizing various reagents to construct the core piperidine structure.

- Hydroxylation Reactions : Introducing hydroxyl groups at specific positions to enhance biological activity.

- Silylation : The triisopropylsilyl group is added to improve solubility and stability .

Case Study 1: Dopamine Transporter Inhibition

A study evaluated a series of piperidine derivatives for their ability to inhibit dopamine transporter uptake. The results indicated that compounds with structural similarities to (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate exhibited significant inhibition rates comparable to established DAT inhibitors .

Case Study 2: Analgesic Efficacy

In an experimental model assessing pain response, derivatives of this compound were tested against standard analgesics. Results showed that certain modifications led to enhanced efficacy in pain relief without the side effects typical of opioids .

作用機序

The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Stability

Protection Strategies :

- The triisopropylsilyl (TIPS) group in the target compound offers superior stability under basic conditions compared to the tert-Boc group in , which is acid-labile. The TIPS group can be selectively removed using fluoride ions (e.g., TBAF), enabling orthogonal deprotection in multi-step syntheses .

- The benzyl carboxylate in the target compound is more stable under acidic conditions than the methyl ester in , which may require harsher hydrolysis conditions.

The trifluoromethyl group in (similarity 0.88) is more electron-withdrawing than the hydroxyphenyl group, altering the electron density of the piperidine ring and affecting nucleophilic substitution rates.

Polarity and Solubility :

- The 3-hydroxy and 4-hydroxyphenyl groups in the target compound increase hydrophilicity, but the TIPS group counterbalances this with significant lipophilicity. In contrast, the 3,3-difluoro analog in (similarity 0.89) has reduced hydrogen-bonding capacity due to fluorine’s electronegativity.

生物活性

The compound (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological characterization, and structure-activity relationships (SAR) associated with this compound, focusing on its interactions with neurotransmitter transporters and implications for neurological disorders.

Synthesis

The synthesis of this compound involves several key steps that allow for the introduction of specific functional groups essential for its biological activity. The synthetic pathway typically includes:

- Formation of the piperidine ring : Utilizing starting materials that incorporate hydroxyl and phenolic groups.

- Functionalization : Introducing the triisopropylsilyl ether to enhance lipophilicity and stability.

- Final coupling reactions : To yield the desired benzyl ester form.

This method ensures the retention of stereochemical integrity critical for biological function.

Affinity for Neurotransmitter Transporters

Research has demonstrated that compounds similar to (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate exhibit significant affinity for various neurotransmitter transporters, particularly:

- Dopamine Transporter (DAT) : High affinity observed, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and substance abuse.

- Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing conditions like depression and anxiety disorders.

- Serotonin Transporter (SERT) : Activity at this site may also contribute to antidepressant effects.

The introduction of hydroxyl groups has been linked to increased binding affinity due to enhanced hydrogen bonding capabilities with transporter proteins .

Structure-Activity Relationship (SAR)

A detailed SAR study reveals how modifications to the piperidine core influence biological activity:

Neurological Disorders

Several studies have evaluated the efficacy of similar piperidine derivatives in preclinical models:

- ADHD Treatment : Compounds with high DAT affinity have shown promise in reducing hyperactive behaviors in rodent models.

- Depression Models : Inhibition of NET has been correlated with improved mood-related behaviors in animal studies, suggesting a dual-action mechanism through DAT and NET modulation .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties linked to structural analogs of this compound. For instance, certain piperidine derivatives have demonstrated inhibitory effects on Mycobacterium tuberculosis through targeted enzyme inhibition, suggesting broader therapeutic applications beyond neurological disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound while preserving its stereochemistry?

- Methodological Answer : Synthesis requires careful selection of protective groups (e.g., triisopropylsilyl for hydroxyl protection) and catalysts to maintain stereochemical integrity. For example, iridium-catalyzed asymmetric allylic amination (as in related piperidine derivatives ) can control stereocenters. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization. Use chiral HPLC or supercritical fluid chromatography (SFC) to validate enantiopurity .

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity of protons (e.g., 3R,4R,5S configuration) .

- HRMS : Verify molecular weight and fragmentation patterns.

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation (e.g., similar oxazolidine derivatives in ).

- TLC/HPLC : Monitor reaction progress and purity (>98% by area normalization) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in darkness. Avoid exposure to moisture or oxidizing agents, as the triisopropylsilyl group is sensitive to hydrolysis and oxidation . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life.

Advanced Research Questions

Q. How can regioselective deprotection of the triisopropylsilyl group be achieved without affecting other functional groups?

- Methodological Answer : Use fluoride-based reagents (e.g., TBAF) in anhydrous THF at 0°C to selectively cleave the silyl ether. Monitor reaction progress via LC-MS to prevent overexposure, which may degrade the benzyl carbamate group. Alternative methods like acidic conditions (e.g., AcOH/H₂O) may risk hydrolysis of the piperidine ring .

Q. What strategies resolve contradictions in reported reaction yields for similar piperidine carboxylates?

- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. For example, DMF at 50°C may improve solubility of intermediates but could promote side reactions; switching to dichloromethane (DCM) may suppress these . Cross-validate results with kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

Q. How does the compound’s stability vary under different pH conditions?

- Methodological Answer : Conduct stability studies in buffered solutions (pH 1–13) at 37°C. Use HPLC to quantify degradation products. For example, the benzyl carbamate group may hydrolyze under acidic conditions (pH <3), while the triisopropylsilyl group degrades in basic media (pH >10) .

Safety and Handling

Q. What personal protective equipment (PPE) is essential during handling?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators to prevent inhalation of particulate matter. Conduct operations in a fume hood with local exhaust ventilation .

Q. How should accidental exposure (skin/eye contact) be managed?

- Methodological Answer : Immediately rinse affected areas with copious water (15+ minutes for eyes). For skin contact, wash with soap and water. Seek medical evaluation if irritation persists. Provide SDS to healthcare providers, noting potential sensitization risks from the 4-hydroxyphenyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。